エファビレンツ,(R)-

概要

説明

Efavirenz, ®- is a non-nucleoside reverse transcriptase inhibitor used primarily in the treatment of human immunodeficiency virus (HIV) type 1 infection. It is a key component of highly active antiretroviral therapy (HAART) and is known for its efficacy in preventing the replication of HIV. Efavirenz is marketed under various brand names, including Sustiva and Stocrin .

科学的研究の応用

Efavirenz has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying non-nucleoside reverse transcriptase inhibitors.

Biology: Investigated for its effects on cellular processes and gene expression.

Medicine: A critical component of antiretroviral therapy for HIV treatment.

Industry: Used in the development of new pharmaceutical formulations and drug delivery systems .

作用機序

Target of Action

Efavirenz, ®-, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) primarily used to treat or prevent the spread of HIV . Its primary target is the HIV-1 reverse transcriptase enzyme . This enzyme plays a crucial role in the life cycle of the HIV virus, as it is responsible for the transcription of viral RNA into DNA, a critical step in viral replication .

Mode of Action

Efavirenz, ®-, exerts its antiviral effects by binding to the reverse transcriptase enzyme . This binding inhibits the activity of the enzyme, blocking both RNA-dependent and DNA-dependent DNA polymerase activities . This inhibition prevents the transcription of viral RNA into DNA, thereby halting the replication of the HIV virus .

Biochemical Pathways

The action of Efavirenz, ®-, primarily affects the HIV replication pathway . By inhibiting the reverse transcriptase enzyme, Efavirenz, ®-, disrupts the normal replication cycle of the HIV virus . This disruption prevents the virus from producing new copies of itself, thereby reducing viral load and slowing the progression of the disease .

Pharmacokinetics

Efavirenz, ®-, exhibits favorable pharmacokinetics, making it a valuable component of antiretroviral therapy regimens . It has a bioavailability of 40-45% under fasting conditions . It is primarily metabolized in the liver by the CYP2A6 and CYP2B6 enzymes . The onset of action is typically within 3-5 hours, and it has an elimination half-life of 40-55 hours . Efavirenz is excreted through the kidneys (14-34%) and feces (16-61%) .

Result of Action

The molecular and cellular effects of Efavirenz, ®-, are primarily related to its inhibition of the reverse transcriptase enzyme . This inhibition results in a decrease in viral replication, leading to a reduction in viral load . In the context of cancer treatment, Efavirenz has been shown to cause cell death, retard cell proliferation, and change cell morphology to an epithelial-like phenotype in a range of triple-negative breast cancer (TNBC) cell lines .

Action Environment

The action, efficacy, and stability of Efavirenz, ®-, can be influenced by various environmental factors . For instance, population variations and environmental factors can significantly impact Efavirenz pharmacokinetics and dosage optimization strategy . Additionally, the preparation process can influence the final dissolution result of Efavirenz, where agglomeration, usually seen in non-lipophilic micronized material, can be avoided through the use of an appropriate wet granulation method .

生化学分析

Biochemical Properties

Efavirenz, ®- interacts with the enzyme reverse transcriptase, which is crucial for the replication of HIV . It binds non-competitively to the hydrophobic region of the HIV-1 reverse transcriptase through an allosteric mechanism that alters the enzyme conformation and prevents access to the substrates .

Cellular Effects

Efavirenz, ®- has been shown to cause cell death, retard cell proliferation, and change cell morphology to an epithelial-like phenotype in a range of cell types . Neurological and neuropsychiatric reactions are the manifestations most frequently experienced by efavirenz-treated patients and range from transitory effects, such as nightmares, dizziness, insomnia, nervousness and lack of concentration, to more severe symptoms including depression, suicidal ideation or even psychosis .

Molecular Mechanism

Efavirenz, ®- works by blocking the function of reverse transcriptase, an enzyme that HIV uses to make copies of itself . It is a non-nucleoside reverse transcriptase inhibitor (NNRTI) and works by blocking the RNA-dependent and DNA-dependent DNA polymerase activities including HIV-1 replication .

Temporal Effects in Laboratory Settings

The neuropsychiatric adverse effects of Efavirenz, ®- are dose-dependent and can range from transitory effects to more severe symptoms . In addition, Efavirenz, ®- has recently been associated with mild/moderate neurocognitive impairment .

Dosage Effects in Animal Models

Perinatal exposure to Efavirenz, ®- in rodent models resulted in reduced body weight and delayed reflex and motor development . In adulthood, there was a decrease in the total number of cells and mature neurons in the motor cortex, as well as an increase in the number of Caspase-3-positive cells and serotonergic fibers .

Metabolic Pathways

Efavirenz, ®- is primarily metabolized by CYP2B6 into 8-hydroxyefavirenz and to a lesser extent via pathways involving CYP2A6, CYP3A4/5 and UGT2B7 .

Transport and Distribution

Efavirenz, ®- is transported and distributed within cells and tissues. The site of action of Efavirenz, ®- is inside HIV-infected cells . Measurement of intracellular concentrations of Efavirenz, ®- may therefore provide further understanding of therapeutic failure .

Subcellular Localization

The site of action of Efavirenz, ®- is inside HIV-infected cells Therefore, Efavirenz, ®- is localized within the cells where it exerts its effects

準備方法

Synthetic Routes and Reaction Conditions

One of the key synthetic routes to Efavirenz involves the ortho-lithiation reaction of N-Boc-4-chloroaniline using n-butyllithium. This reaction is conducted at a temperature of -45°C and is followed by trifluoroacetylation to yield a key intermediate. The use of continuous flow reactors has been shown to improve the yield and safety of this process .

Industrial Production Methods

Industrial production of Efavirenz typically involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, with stringent control over reaction conditions to ensure the safety and efficacy of the final product .

化学反応の分析

Types of Reactions

Efavirenz undergoes various chemical reactions, including:

Oxidation: Efavirenz can be oxidized to form hydroxylated metabolites.

Reduction: Reduction reactions can convert Efavirenz to its corresponding alcohol derivatives.

Substitution: Halogenation and other substitution reactions can modify the aromatic ring of Efavirenz.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Halogenating agents like chlorine and bromine are employed.

Major Products

The major products formed from these reactions include hydroxylated and halogenated derivatives of Efavirenz, which can have different pharmacological properties .

類似化合物との比較

Similar Compounds

Zidovudine: Another antiretroviral drug that inhibits reverse transcriptase but through a different mechanism.

Nevirapine: A non-nucleoside reverse transcriptase inhibitor with a similar mechanism of action but different pharmacokinetics.

Delavirdine: Another non-nucleoside reverse transcriptase inhibitor used in combination therapy for HIV

Uniqueness

Efavirenz is unique due to its high efficacy, favorable pharmacokinetics, and ability to be used in once-daily dosing regimens. It has a well-established safety profile and is a preferred choice in many antiretroviral therapy guidelines .

特性

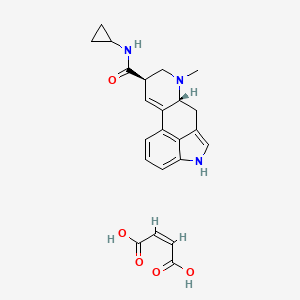

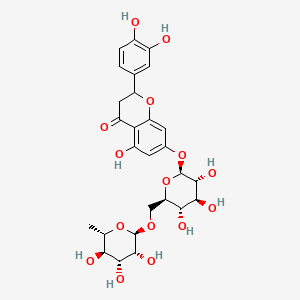

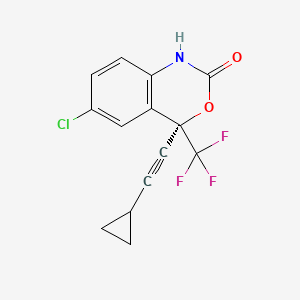

IUPAC Name |

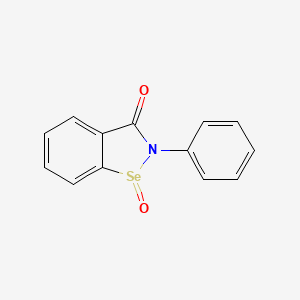

(4R)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,20)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPOQHMRABVBWPR-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C#C[C@@]2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154801-74-8 | |

| Record name | Efavirenz, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154801748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EFAVIRENZ, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CEE19E5D5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

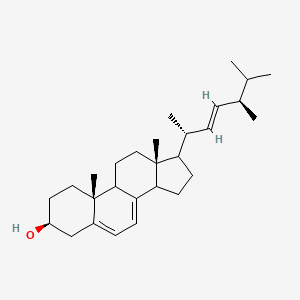

![(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1671042.png)